ethyl 4-amino-1,2,3-thiadiazole-5-carboxylate
Description
Significance of the 1,2,3-Thiadiazole (B1210528) Scaffold in Contemporary Chemical Research
The 1,2,3-thiadiazole moiety is a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide array of biological targets. The presence of three heteroatoms imparts unique electronic properties, including hydrogen bond accepting and donating capabilities, which are crucial for molecular recognition and binding to enzymes and receptors. nih.gov
Derivatives of 1,2,3-thiadiazole have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, antifungal, insecticidal, and anticancer properties. isres.org This versatility makes the 1,2,3-thiadiazole nucleus a valuable starting point for the design and synthesis of novel therapeutic agents. Its stability and synthetic accessibility further enhance its significance in contemporary chemical research, allowing for the generation of diverse molecular libraries for biological screening.
Historical Context of Thiadiazole Derivatives in Organic and Medicinal Chemistry
The chemistry of thiadiazoles dates back to the 19th century, with the 1,3,4-thiadiazole (B1197879) isomer being one of the first to be extensively studied. 20.198.91 Early research focused on the synthesis and characterization of these novel heterocyclic systems. Over the years, the exploration of different thiadiazole isomers, including the 1,2,3-thiadiazole, has expanded significantly.
In medicinal chemistry, thiadiazole derivatives gained prominence with the discovery of sulfonamides containing this heterocyclic ring, which exhibited potent antibacterial activity. 20.198.91 This historical success spurred further investigation into the pharmacological potential of various substituted thiadiazoles. Today, thiadiazole-containing compounds are found in a range of marketed drugs, highlighting the enduring legacy and importance of this class of heterocycles in the development of new medicines. 20.198.91
Rationale for Focused Investigation on Ethyl 4-Amino-1,2,3-Thiadiazole-5-carboxylate
This compound is a multifunctional compound that serves as a valuable building block in organic synthesis. The rationale for its focused investigation stems from the strategic placement of its functional groups—an amino group at the 4-position and an ethyl carboxylate group at the 5-position—on the biologically active 1,2,3-thiadiazole core.
These functional groups offer multiple reaction sites for chemical modification, allowing for the construction of more complex molecular architectures. The amino group can be acylated, alkylated, or used to form Schiff bases, while the ester group can be hydrolyzed to the corresponding carboxylic acid or converted to amides and hydrazides. This synthetic versatility makes this compound a key intermediate for the synthesis of novel fused heterocyclic systems and libraries of compounds for drug discovery and agrochemical research.
Table 1: Physicochemical Properties of this compound
Overview of Current Research Trajectories and Underexplored Avenues Pertaining to this compound
Current research involving this compound primarily revolves around its use as a synthetic precursor. The reactivity of its amino and ester functionalities allows for its incorporation into a variety of molecular scaffolds.
Current Research Trajectories:
Synthesis of Fused Heterocyclic Systems: The compound is utilized in cyclocondensation reactions to create novel polycyclic molecules, such as thiadiazolopyrimidines and other fused systems. These new structures are then evaluated for their potential biological activities.
Derivatization for Biological Screening: The amino and ester groups are modified to generate libraries of N-acylated, N-alkylated, and amide derivatives. These libraries are then screened against various biological targets to identify new lead compounds for drug development.
Underexplored Avenues:
Medicinal Chemistry Applications: While the 1,2,3-thiadiazole scaffold is known for its biological potential, dedicated studies on the specific pharmacological profile of this compound and its simple derivatives are limited. A systematic investigation into its anticancer, antimicrobial, and anti-inflammatory properties could reveal novel therapeutic applications.
Agrochemical Research: The structural similarity of thiadiazoles to some existing pesticides suggests that derivatives of this compound could be explored for their potential as herbicides, fungicides, or insecticides.
Materials Science: The unique electronic properties of the 1,2,3-thiadiazole ring could be harnessed in the development of novel organic materials, such as dyes, conductors, or liquid crystals. The functional groups on the target molecule provide handles for polymerization or incorporation into larger macromolecular structures.
Properties
CAS No. |
329709-85-5 |
|---|---|
Molecular Formula |
C5H7N3O2S |
Molecular Weight |
173.20 g/mol |
IUPAC Name |
ethyl 4-aminothiadiazole-5-carboxylate |
InChI |
InChI=1S/C5H7N3O2S/c1-2-10-5(9)3-4(6)7-8-11-3/h2,6H2,1H3 |
InChI Key |
BPWCAQZWPGHKDU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=NS1)N |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches for Ethyl 4 Amino 1,2,3 Thiadiazole 5 Carboxylate
Established Synthetic Routes to the 1,2,3-Thiadiazole (B1210528) Nucleus
The formation of the 1,2,3-thiadiazole ring is a cornerstone of synthesizing a wide array of derivatives. Several named reactions and classical methods have been developed for this purpose, each with its own set of advantages and limitations.
Cyclization Reactions Utilizing Thiosemicarbazide and Ethyl Oxalate Precursors
A direct and efficient method for the synthesis of the 4-amino-1,2,3-thiadiazole-5-carboxylate scaffold involves the cyclization of thiosemicarbazide with a suitable dicarbonyl compound, such as diethyl oxalate. This approach is advantageous due to the commercial availability and low cost of the starting materials.
The reaction mechanism typically proceeds through the initial condensation of thiosemicarbazide with one of the carbonyl groups of diethyl oxalate to form a thiosemicarbazone intermediate. Subsequent intramolecular cyclization, often promoted by a dehydrating agent or acidic conditions, leads to the formation of the 1,3,4-thiadiazole (B1197879) ring. ptfarm.plsbq.org.br However, to obtain the 1,2,3-thiadiazole isomer, alternative strategies involving diazotization are necessary. A plausible pathway involves the reaction of an appropriate precursor, derived from ethyl glyoxylate and a hydrazine source, which upon diazotization and reaction with a sulfur source, can lead to the formation of the desired 1,2,3-thiadiazole ring.
Hurd-Mori Synthesis and its Adaptations for Ethyl 4-Amino-1,2,3-Thiadiazole-5-carboxylate
The Hurd-Mori synthesis is a widely recognized and versatile method for the preparation of 1,2,3-thiadiazoles. wikipedia.org This reaction involves the cyclization of α-methylene hydrazones with thionyl chloride (SOCl₂). wikipedia.orgnih.gov The general mechanism is believed to proceed through the formation of a thionylhydrazone intermediate, which then undergoes cyclization and subsequent elimination to afford the 1,2,3-thiadiazole ring.
To adapt this synthesis for this compound, a suitable hydrazone precursor is required. This precursor would need to possess an α-methylene group adjacent to the hydrazone functionality and the necessary ester and amino group precursors. For instance, a hydrazone derived from ethyl 2-amino-3-oxobutanoate could potentially serve as a substrate. The reaction of this hydrazone with thionyl chloride would then lead to the formation of the desired 1,2,3-thiadiazole ring. The regioselectivity of the Hurd-Mori reaction can be influenced by the nature of the substituents on the hydrazone. mdpi.com
A review of synthetic transformations of 1,2,3-thiadiazoles highlights a multi-step microwave-assisted technique that utilizes a Hurd-Mori reaction for the cyclization step to provide a substituted 1,2,3-thiadiazole-5-carboxylate scaffold. mdpi.com
Wolff Synthesis and Pechmann Synthesis Pathways
The Wolff synthesis and Pechmann synthesis represent alternative classical approaches to the 1,2,3-thiadiazole core, although they are generally less direct for the synthesis of the target compound. isres.org
The Wolff synthesis involves the reaction of α-diazoketones with a source of sulfur, such as hydrogen sulfide or Lawesson's reagent. This method is effective for the preparation of various substituted 1,2,3-thiadiazoles. However, the synthesis of the required α-diazoketone precursor for this compound can be a multi-step process.
The Pechmann synthesis , on the other hand, involves the 1,3-dipolar cycloaddition of a diazo compound with an isothiocyanate. While this method is effective for the synthesis of 5-amino-1,2,3-thiadiazole derivatives, it typically requires a pre-functionalized isothiocyanate to introduce the carboxylate group at the 5-position, which may not be readily available.
Targeted Synthesis of this compound
The direct synthesis of this compound with high yield and purity requires careful consideration of reaction conditions and the strategic choice of starting materials.
Optimization of Reaction Conditions for Enhanced Yield and Purity
The efficiency of the synthesis of this compound is highly dependent on the optimization of various reaction parameters. These include the choice of solvent, reaction temperature, catalyst, and the stoichiometry of the reactants.
For syntheses involving thiosemicarbazide, the choice of the cyclizing agent and the reaction medium is critical. Acid-catalyzed cyclization is a common strategy, and the strength of the acid can significantly impact the reaction rate and the formation of byproducts. ptfarm.pl For instance, the use of a milder acid might lead to a cleaner reaction profile and higher purity of the final product.
In the context of the Hurd-Mori synthesis, the reaction temperature and the rate of addition of thionyl chloride are crucial parameters to control. nih.gov An excess of thionyl chloride can lead to the formation of chlorinated byproducts, while a temperature that is too high can cause decomposition of the product. The use of a non-polar solvent is generally preferred to facilitate the removal of hydrogen chloride gas produced during the reaction.
The following table summarizes key parameters that can be optimized for the synthesis of 1,2,3-thiadiazole derivatives based on established methods:
| Parameter | Influence on Reaction | Typical Conditions/Variations |
| Solvent | Can affect solubility of reactants, reaction rate, and product isolation. | Dichloromethane, Tetrahydrofuran, Toluene, Ethanol |
| Temperature | Influences reaction rate and selectivity; can lead to decomposition at higher temperatures. | -10 °C to reflux |
| Catalyst | Can accelerate the reaction and improve yield. | Protic acids (e.g., HCl, H₂SO₄), Lewis acids, bases (e.g., triethylamine) |
| Reactant Ratio | Stoichiometry of reactants can affect the yield and minimize side reactions. | Equimolar amounts or a slight excess of one reactant |
| Reaction Time | Sufficient time is needed for complete conversion. | 1 hour to 24 hours |
Stereo- and Regioselective Synthesis Considerations for Related Analogues
While this compound itself is achiral, the synthesis of its analogues with stereocenters necessitates stereoselective approaches. The regioselectivity of the cyclization reaction is also a critical factor, particularly when unsymmetrical precursors are used.
In the Hurd-Mori synthesis, the regioselectivity is determined by which α-methylene group of an unsymmetrical ketone-derived hydrazone participates in the cyclization. The electronic and steric nature of the substituents can direct the cyclization to one side over the other. For example, electron-withdrawing groups can influence the acidity of the adjacent α-protons, thereby affecting the site of deprotonation and subsequent reaction with thionyl chloride. mdpi.com
For the synthesis of 4-amino-1,2,3-thiadiazole-5-carboxylate analogues, the regioselective introduction of substituents at the 4- and 5-positions is a key challenge. A study on the reagent-based cyclization of thiosemicarbazide intermediates has shown that the choice of the cyclizing agent can control the regioselectivity of the reaction, leading to either 1,3,4-oxadiazoles or 1,3,4-thiadiazoles. nih.gov While this study does not directly address 1,2,3-thiadiazoles, the principles of reagent-controlled regioselectivity are applicable to the design of synthetic routes for specifically substituted 1,2,3-thiadiazole analogues.
The following table outlines some strategies for achieving regioselectivity in the synthesis of substituted 1,2,3-thiadiazoles:
| Synthetic Approach | Strategy for Regiocontrol | Example |
| Hurd-Mori Synthesis | Use of directing groups on the hydrazone precursor. | An electron-withdrawing group can favor cyclization at the more acidic α-methylene position. |
| Cyclization of Substituted Thiosemicarbazones | Choice of cyclizing agent and reaction conditions. | Different acidic or basic conditions can favor the formation of one regioisomer over another. |
| 1,3-Dipolar Cycloaddition | Use of specifically substituted diazo compounds and isothiocyanates. | The electronic properties of the substituents on both reactants can influence the regiochemistry of the cycloaddition. |
Novel Catalyst Systems in the Preparation of 1,2,3-Thiadiazole Derivatives
The construction of the 1,2,3-thiadiazole ring, a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms, has traditionally been accomplished through methods like the Hurd-Mori cyclization of thiosemicarbazones with thionyl chloride. researchgate.netmdpi.com However, recent research has focused on developing more efficient and versatile catalytic systems to facilitate the key bond-forming steps.
Transition metal catalysis is a cornerstone of modern organic synthesis, offering powerful tools for the construction of carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds, which are critical for forming the thiadiazole heterocycle. researchgate.netnih.govrsc.org While direct, one-pot synthesis of the 1,2,3-thiadiazole ring using transition metals is still an evolving area, their application in precursor synthesis and subsequent functionalization is well-established.
Catalytic C-H bond amination represents a direct and atom-economical approach to forming C-N bonds. nih.gov Metals such as rhodium, iridium, cobalt, and nickel have been employed to catalyze the reaction of C-H bonds with nitrogen sources like organic azides and dioxazolones. researchgate.netnih.gov These methods offer a streamlined route to amino-substituted aromatic and heterocyclic systems, which can be precursors for more complex structures. Similarly, palladium-catalyzed cross-coupling reactions are among the most important methods for synthesizing thioethers (C-S bonds), typically involving the coupling of thiols with aryl halides. nih.gov
In the context of 1,2,3-thiadiazoles, a rhodium catalyst has been shown to promote the denitrogenation of the thiadiazole ring and subsequent cyclization with phosphaalkynes, demonstrating the utility of these metals in modifying the heterocycle post-synthesis. researchgate.net Furthermore, copper-catalyzed methods have been developed for the synthesis of fused thiazole ring systems through tandem S- and N-arylation reactions, highlighting the potential for copper in facilitating the formation of related S,N-heterocyles. rsc.orgosi.lv
Table 1: Examples of Transition Metals in C-N and C-S Bond Forming Reactions Relevant to Heterocycle Synthesis
| Metal Catalyst System | Bond Formed | Reaction Type | Potential Relevance |
| Cp*M (M = Rh, Ir, Co) | C-N | C-H Amination | Synthesis of amino-functionalized precursors |
| Palladium Complexes | C-S | Cross-coupling | Formation of aryl-sulfur bonds |
| Copper(I) / Copper(II) | C-S, C-N | S/N-Arylation | Synthesis of fused S,N-heterocycles |
| Rhodium Complexes | C-C, C-P | Denitrogenative Cyclization | Post-synthetic modification of 1,2,3-thiadiazoles |
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful, metal-free alternative in synthetic chemistry. A notable advancement in 1,2,3-thiadiazole synthesis is the use of tetrabutylammonium iodide (TBAI) as an organocatalyst. mdpi.comorganic-chemistry.org This method provides a facile and practical improvement on the traditional Hurd-Mori reaction.
In this approach, N-tosylhydrazones react with elemental sulfur in the presence of catalytic TBAI to afford substituted 1,2,3-thiadiazoles in good yields under metal-free conditions. mdpi.comorganic-chemistry.org This strategy is operationally simple and demonstrates broad functional group tolerance. Another efficient, metal-free method involves the reaction of tosylhydrazones with ammonium thiocyanate in ethanol at room temperature, which also produces 1,2,3-thiadiazoles in very good yields. organic-chemistry.org These organocatalytic methods avoid the use of potentially toxic and expensive heavy metals, aligning with the principles of green chemistry.
Green Chemistry Principles in the Synthesis of this compound
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. bohrium.com The application of these principles to the synthesis of this compound and its derivatives focuses on alternative energy sources, minimizing solvent use, and employing sustainable catalysts. nanobioletters.com
Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. benthamscience.combenthamdirect.com The synthesis of various thiadiazole derivatives has been successfully achieved using microwave irradiation. benthamscience.comnih.gov For instance, novel 1,2,4-triazole derivatives containing a 1,2,3-thiadiazole moiety were synthesized under microwave-assisted conditions, with optimal conditions being 90 °C for 15 minutes. nih.govnih.gov
The advantages of MAOS include rapid and uniform heating, which can minimize the formation of side products. researchgate.net In some cases, microwave-assisted syntheses can be performed under solvent-free conditions, further enhancing their environmental credentials by eliminating the need for potentially hazardous organic solvents. benthamdirect.comrsc.org
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocycles
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | Hours to days | Minutes to hours benthamscience.combenthamdirect.com |
| Energy Efficiency | Lower (bulk heating) | Higher (direct molecular heating) researchgate.net |
| Yield | Often moderate | Generally higher benthamscience.com |
| Side Products | More prevalent | Reduced formation benthamdirect.com |
| Conditions | Often requires high-boiling solvents | Can be performed solvent-free rsc.org |
Biocatalysis utilizes enzymes and whole-cell systems to perform chemical transformations, offering high selectivity and mild reaction conditions. While direct biocatalytic routes to this compound are not yet widely reported, the use of enzymes in the synthesis of related heterocycles demonstrates the potential of this sustainable methodology. acs.org
For example, vanadium-dependent haloperoxidases have been employed as biocatalysts for the intermolecular oxidative dimerization of thioamides to produce 1,2,4-thiadiazoles. acs.org This enzymatic approach uses hydrogen peroxide as a clean oxidant and can be performed in aqueous media. acs.org In another example, chitosan and its derivatives have been investigated as eco-friendly, reusable biocatalysts for the synthesis of thiazole derivatives under ultrasonic irradiation. nih.govacs.org These examples serve as a proof-of-concept for the future development of biocatalytic pathways toward 1,2,3-thiadiazoles, which would represent a significant advancement in sustainable chemical manufacturing.
Comparative Analysis of Synthetic Efficiencies and Scalability
The choice of a synthetic route depends on a variety of factors, including yield, reaction time, cost, safety, and scalability. A comparative analysis of the methods for synthesizing 1,2,3-thiadiazoles reveals a clear trend away from classical stoichiometric reactions toward more efficient catalytic and green methodologies.
Microwave-assisted synthesis consistently demonstrates superior performance in terms of reaction time and often yields when compared to conventional heating. benthamscience.comnih.gov The ability to perform these reactions under solvent-free conditions adds to their efficiency and green credentials. rsc.org The scalability of 1,2,3-thiadiazole synthesis has also been demonstrated, with gram-scale reactions being successfully performed, indicating the practical utility of these modern methods for producing larger quantities of material. researchgate.netacs.org
Table 3: Comparative Overview of Synthetic Strategies for 1,2,3-Thiadiazoles
| Synthetic Method | Key Reagents/Catalyst | Advantages | Disadvantages | Typical Yields |
| Hurd-Mori Cyclization | Semicarbazone, SOCl₂ | Well-established | Use of hazardous SOCl₂, moderate yields | 40-80% researchgate.net |
| TBAI-Catalyzed Reaction | N-Tosylhydrazone, Sulfur, TBAI | Metal-free, mild conditions, high yields organic-chemistry.org | Requires pre-formed hydrazones | 70-98% mdpi.com |
| Microwave-Assisted Synthesis | Various precursors | Rapid reaction times, high yields benthamscience.comnih.gov | Requires specialized equipment | 80-95% nih.govnih.gov |
| Biocatalysis (for related isomers) | Thioamides, Enzymes | Environmentally benign, high selectivity acs.org | Limited to specific substrates, still in development for 1,2,3-isomers | Moderate to high acs.org |
Ultimately, the optimal synthetic strategy will be dictated by the specific requirements of the target molecule and the desired scale of production, with a growing emphasis on methods that are not only efficient but also environmentally sustainable.
Chemical Reactivity and Transformation Pathways of Ethyl 4 Amino 1,2,3 Thiadiazole 5 Carboxylate
Reactions Involving the Amino (-NH2) Functional Group
The amino group at the 4-position of the thiadiazole ring is a primary site for nucleophilic reactions, allowing for the introduction of diverse substituents and the formation of new heterocyclic systems.
Nucleophilic Substitution and Condensation Reactions
The amino group of ethyl 4-amino-1,2,3-thiadiazole-5-carboxylate can act as a nucleophile in various reactions. While direct nucleophilic substitution on the amino group itself is not typical, the amino group can participate in reactions where it attacks an electrophilic center.
Condensation reactions are a prominent class of transformations for amino-thiadiazoles. These reactions involve the reaction of the amino group with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. rdd.edu.iq These reactions are often catalyzed by acids and proceed via a hemiaminal intermediate. mdpi.com The formation of these Schiff bases is a versatile method for introducing a wide range of substituents onto the thiadiazole core.
| Reactant | Reagent | Product Type |
| This compound | Aromatic Aldehyde | Schiff Base |
| This compound | Ketone | Schiff Base |
| 2-Amino-1,3,4-thiadiazole | 1,3-Dicarbonyl Compound | Pyrimidine derivative |
Alkylation and Acylation Strategies for N-Derivatization
N-derivatization of the amino group through alkylation and acylation provides a pathway to a diverse range of substituted thiadiazoles.
Alkylation: The amino group can be alkylated using various alkylating agents such as alkyl halides. These reactions typically occur in the presence of a base to deprotonate the amino group, enhancing its nucleophilicity. S-alkylation of related triazole-3-thiones has been described using alkyl halides and other halogen-substituted compounds. researchgate.net
Acylation: Acylation of the amino group is readily achieved using acylating agents like acid chlorides or anhydrides. This reaction introduces an acyl group to the nitrogen atom, forming an amide linkage. The acylation of thiosemicarbazide is a key step in the synthesis of many 2-amino-5-substituted-1,3,4-thiadiazoles. nih.gov Similarly, the amino group of this compound can be acylated to yield N-acyl derivatives.
| Reaction Type | Reagent | Product |
| Alkylation | Alkyl Halide | N-Alkyl-4-amino-1,2,3-thiadiazole derivative |
| Acylation | Acid Chloride | N-Acyl-4-amino-1,2,3-thiadiazole derivative |
| Acylation | Acid Anhydride | N-Acyl-4-amino-1,2,3-thiadiazole derivative |
Formation of Schiff Bases and Related Heterocycles
The reaction of the amino group with aldehydes is a common and efficient method for the synthesis of Schiff bases (imines). This condensation reaction is typically carried out by refluxing the amino-thiadiazole and the aldehyde in a suitable solvent, often with a catalytic amount of acid. jocpr.com For instance, 2-amino-5-mercapto-1,3,4-thiadiazole readily reacts with various benzaldehydes to form the corresponding Schiff bases. rdd.edu.iq A similar reactivity is expected for this compound.
The resulting Schiff bases can be valuable intermediates for the synthesis of more complex heterocyclic systems. For example, the reaction of 2-amino-1,3,4-thiadiazoles with dicarbonyl compounds can lead to the formation of fused ring systems. nih.gov
Reactions at the Carboxylate (-COOEt) Moiety
The ethyl carboxylate group at the 5-position of the thiadiazole ring is susceptible to various nucleophilic acyl substitution reactions, providing a handle for further functionalization.
Hydrolysis to Carboxylic Acid Derivatives
The ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, followed by acidification. This transformation is a common step in the synthesis of thiadiazole carboxylic acids, which can then be used in further derivatization reactions.
Amidation and Ester Exchange Reactions
Amidation: The ethyl ester can be converted to an amide by reaction with ammonia or a primary or secondary amine. This reaction, known as aminolysis, typically requires heating and may be catalyzed by acids or bases. Direct amidation of carboxylic acids with amines can be achieved using various coupling agents. lookchemmall.comrsc.org The corresponding carboxylic acid obtained from hydrolysis of the ethyl ester can be converted to a variety of amides.
Ester Exchange (Transesterification): The ethyl group of the ester can be exchanged with another alkyl group by reacting the compound with an alcohol in the presence of an acid or base catalyst. This transesterification reaction is an equilibrium process, and the equilibrium can be shifted towards the desired product by using a large excess of the reactant alcohol or by removing the ethanol that is formed.
| Reaction Type | Reagent | Product |
| Hydrolysis | Aqueous Base (e.g., NaOH) then Acid | 4-Amino-1,2,3-thiadiazole-5-carboxylic acid |
| Amidation | Amine (R-NH2) | N-Substituted 4-amino-1,2,3-thiadiazole-5-carboxamide |
| Transesterification | Alcohol (R-OH) | Alkyl 4-amino-1,2,3-thiadiazole-5-carboxylate |
Hydrazinolysis of the Ester Group
The ethyl ester group at the 5-position of this compound is readily converted into a carbohydrazide moiety through hydrazinolysis. This reaction is a standard method for transforming esters into hydrazides and is crucial for the further derivatization of the molecule. nih.gov
The process typically involves reacting the ester with hydrazine hydrate (N₂H₄·H₂O), often in a suitable solvent like ethanol, under reflux conditions. mdpi.comarkat-usa.org The nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of 4-amino-1,2,3-thiadiazole-5-carbohydrazide. This carbohydrazide is a key intermediate for synthesizing a variety of other heterocyclic systems and derivatives. mdpi.commdpi.com For instance, it can be further reacted with aldehydes to form hydrazones or cyclized to create fused ring systems like 1,2,4-triazoles. mdpi.commdpi.com
| Reactant | Reagent | Solvent | Conditions | Product |
|---|---|---|---|---|
| This compound | Hydrazine hydrate (N₂H₄·H₂O) | Ethanol | Reflux | 4-amino-1,2,3-thiadiazole-5-carbohydrazide |
Electrophilic and Nucleophilic Reactions on the 1,2,3-Thiadiazole (B1210528) Ring System
The 1,2,3-thiadiazole ring exhibits characteristic reactivity patterns, including susceptibility to ring-opening and rearrangement, particularly under basic conditions.
The 1,2,3-thiadiazole ring is known to undergo cleavage when treated with strong bases. researchgate.net This reaction typically proceeds via deprotonation at the C5 position (if unsubstituted), which initiates ring fragmentation, often with the evolution of nitrogen gas, to form an alkali metal alkynethiolate intermediate. researchgate.net While the subject molecule has a carboxylate group at C5, related base-induced ring-opening phenomena highlight the inherent reactivity of the thiadiazole core.
Rearrangements of the 1,2,3-thiadiazole ring to other heterocyclic systems, such as 1,2,3-triazoles, have also been observed under specific conditions, for example, under the influence of halogen-containing oxidizing agents. researchgate.net Another documented rearrangement involves the Cornforth-type rearrangement of related 5-amino-1,2,3-thiadiazole-4-carboximidamides, which is proposed to proceed through a diazo intermediate. researchgate.net These transformations underscore the potential for the 1,2,3-thiadiazole nucleus to serve as a precursor to other important heterocyclic structures.
The stability of the 1,2,3-thiadiazole ring is significantly influenced by the pH of the medium. Generally, thiadiazole rings are relatively stable in acidic conditions. However, they are susceptible to degradation under strong basic conditions. researchgate.net The treatment of 1,2,3-thiadiazoles with strong bases like organolithium compounds or potassium t-butoxide can lead to the cleavage of the ring system. researchgate.net This instability in the presence of strong bases is a key characteristic of the 1,2,3-thiadiazole nucleus and is a critical consideration in the design of synthetic routes involving this scaffold.
| Condition | Stability/Reactivity | Typical Outcome |
|---|---|---|
| Acidic | Generally stable | Ring remains intact |
| Strongly Basic | Unstable | Ring opening/cleavage researchgate.net |
Derivatization Strategies for Structural Elaboration of this compound
The title compound is a valuable scaffold for creating diverse molecular architectures through various derivatization strategies.
To explore the biological potential of the 1,2,3-thiadiazole scaffold, extensive derivatization is often performed to establish structure-activity relationships (SAR). The amino group at the 4-position and the ester group at the 5-position are primary sites for modification.
Modification of the Amino Group: The amino group can be acylated, alkylated, or converted into ureas or thioureas. For example, reacting the amino group with various acid chlorides or sulfonyl chlorides introduces a wide range of substituents.
Modification of the Ester Group: As discussed, the ester can be converted to a hydrazide, which is a versatile handle for further reactions. mdpi.com The hydrazide can be condensed with aldehydes or ketones to form hydrazones, or with isothiocyanates to form thiosemicarbazides, which can then be cyclized. mdpi.commdpi.com The ester can also be converted to an amide by reaction with various amines, introducing another point of diversity.
These modifications allow for systematic variation of steric, electronic, and lipophilic properties, which is fundamental to SAR studies aimed at optimizing biological activity, such as antimicrobial or anticancer effects. nih.govnih.gov
The adjacent amino and carboxylate-derived functional groups in this compound and its derivatives make it an ideal precursor for the synthesis of fused heterocyclic systems. The carbohydrazide derivative is particularly useful in this regard.
For example, the 4-amino-1,2,3-thiadiazole-5-carbohydrazide can be reacted with bifunctional electrophiles to construct new rings fused to the thiadiazole core. Reaction with carbon disulfide can lead to the formation of a fused 1,3,4-thiadiazole (B1197879) ring. arkat-usa.org Similarly, reaction with other reagents can yield fused pyrimidines, triazines, or other heterocyclic systems. researchgate.net These fused systems significantly expand the chemical space accessible from the starting thiadiazole and are often synthesized to explore novel pharmacological properties.
Spectroscopic and Crystallographic Elucidation in the Study of Ethyl 4 Amino 1,2,3 Thiadiazole 5 Carboxylate
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.
¹H NMR and ¹³C NMR for Structural Assignment
¹H (proton) and ¹³C (carbon-13) NMR are the primary NMR techniques used for the structural assignment of organic compounds.
For ethyl 4-amino-1,2,3-thiadiazole-5-carboxylate, the expected ¹H NMR spectrum would feature distinct signals corresponding to the protons of the ethyl group and the amino group. The ethyl group would typically present as a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling. The chemical shift of these signals would be influenced by the electronegativity of the adjacent oxygen atom of the ester group. The protons of the amino (-NH₂) group would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.
The ¹³C NMR spectrum would provide complementary information, showing signals for each unique carbon atom in the molecule. This would include the two carbons of the ethyl group, the carbonyl carbon of the ester, and the two carbons of the thiadiazole ring. The chemical shifts of the ring carbons are particularly diagnostic for the substitution pattern of the heterocyclic core.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -CH₃ (ethyl) | 1.2 - 1.4 (triplet) | 14 - 16 |
| -CH₂ (ethyl) | 4.1 - 4.4 (quartet) | 60 - 63 |
| -NH₂ | 5.0 - 7.0 (broad singlet) | - |
| C4 (thiadiazole) | - | 140 - 150 |
| C5 (thiadiazole) | - | 160 - 170 |
| C=O (ester) | - | 165 - 175 |
Note: These are predicted ranges and actual values may vary based on experimental conditions.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis
To unambiguously assign the NMR signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak between the methylene and methyl protons of the ethyl group would be expected, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the directly attached carbon atoms. It would be used to definitively assign the carbon signals of the ethyl group.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule by measuring the vibrational frequencies of bonds.
Characterization of Functional Groups and Bond Vibrations
The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. The amino group (-NH₂) would show characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. The carbonyl group (C=O) of the ester would display a strong absorption band around 1700-1730 cm⁻¹. The C-N and C-S stretching vibrations of the thiadiazole ring, along with the C-O stretching of the ester, would appear in the fingerprint region (below 1500 cm⁻¹).
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| N-H (amino) | Stretching | 3300 - 3500 |
| C-H (aliphatic) | Stretching | 2850 - 3000 |
| C=O (ester) | Stretching | 1700 - 1730 |
| C=N (thiadiazole) | Stretching | 1500 - 1650 |
| N-N (thiadiazole) | Stretching | 1400 - 1500 |
| C-O (ester) | Stretching | 1100 - 1300 |
| C-S (thiadiazole) | Stretching | 600 - 800 |
Conformational Analysis through Vibrational Frequencies
Subtle shifts in the vibrational frequencies can provide insights into the conformational isomers of the molecule. For instance, rotation around the C-C and C-O bonds of the ethyl ester group could lead to different conformers, which might be distinguishable by slight variations in their IR and Raman spectra. Theoretical calculations are often used in conjunction with experimental data to assign these conformational differences.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern. For this compound, the molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (173.19 g/mol ).
High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of its elemental composition.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule might include the loss of the ethoxy group (-OCH₂CH₃) from the ester, the loss of the entire ethyl ester group, and the cleavage of the thiadiazole ring. Analysis of these fragment ions helps to piece together the molecular structure, corroborating the findings from NMR and vibrational spectroscopy.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound, HRMS provides the experimental exact mass, which can be compared to the theoretically calculated mass based on its molecular formula, C₅H₇N₃O₂S. nih.gov This comparison allows for the confident verification of the compound's identity, distinguishing it from other potential isomers. The monoisotopic mass is calculated using the mass of the most abundant isotope of each element. nih.gov
Table 1: Exact Mass Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₅H₇N₃O₂S |
| Calculated Monoisotopic Mass | 173.02590 Da |
Data sourced from PubChem CID 5006618. nih.gov
Mechanistic Studies of Fragmentation Pathways
Tandem mass spectrometry (MS/MS) experiments are crucial for elucidating the structural characteristics of a molecule by analyzing its fragmentation patterns. While specific fragmentation data for this compound is not detailed in the provided sources, the fragmentation behavior of related 4,5-functionalized 1,2,3-thiadiazoles offers significant insights. nih.gov
A primary and diagnostic fragmentation pathway for 1,2,3-thiadiazole (B1210528) derivatives involves the loss of a neutral nitrogen molecule (N₂), which is a common process for this heterocyclic system. nih.gov Other significant fragmentation events are typically associated with the substituents on the ring. For this compound, the fragmentation cascade would be expected to involve:
Loss of ethylene (C₂H₄) from the ethyl ester group.
Loss of the ethoxy radical (•OC₂H₅) or ethanol (C₂H₅OH).
Decarbonylation (loss of CO) from the ester functionality.
Cleavage of the entire ethyl carboxylate group.
These fragmentation pathways provide a structural fingerprint, allowing for the differentiation of isomers and the confirmation of the connectivity of the functional groups attached to the 1,2,3-thiadiazole core. nih.gov
Table 2: Predicted Key Fragmentation Pathways and Fragments
| Precursor Ion [M+H]⁺ (m/z) | Key Neutral Loss | Fragment Ion (m/z) | Description |
|---|---|---|---|
| 174.0332 | N₂ | 146.0332 | Loss of dinitrogen from the thiadiazole ring |
| 174.0332 | C₂H₄ | 146.0070 | Loss of ethylene from the ethyl ester group |
| 174.0332 | C₂H₅OH | 128.0012 | Loss of ethanol from the ethyl ester group |
Single-Crystal X-ray Diffraction Studies of this compound and its Complexes
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid. It provides detailed information on bond lengths, bond angles, and the spatial arrangement of atoms. While a specific crystal structure for this compound was not available in the searched literature, analysis of related heterocyclic structures demonstrates the depth of information this technique can provide. nih.govmdpi.commdpi.com
Determination of Absolute Configuration and Crystal Packing
X-ray diffraction analysis reveals the fundamental crystallographic parameters of a compound, including its crystal system, space group, and unit cell dimensions. mdpi.com For instance, related heterocyclic compounds have been shown to crystallize in systems such as monoclinic or triclinic. mdpi.comresearchgate.net This technique establishes the conformation of the molecule in the solid state, such as the planarity of the thiadiazole ring and the orientation of its substituents. The data generated also details how individual molecules pack together to form the crystal lattice.
Table 3: Illustrative Crystallographic Data from a Related Heterocyclic Compound
| Parameter | Example Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.9308 |
| b (Å) | 10.9695 |
| c (Å) | 14.7966 |
| α (°) | 100.50 |
| β (°) | 98.61 |
| γ (°) | 103.81 |
Note: Data is illustrative and taken from a related triazolopyridazinoindole structure to demonstrate the type of information obtained. mdpi.com
Intermolecular Interactions and Hydrogen Bonding Networks
The packing of molecules within a crystal is governed by a network of intermolecular forces. For this compound, the primary amino group (-NH₂) and the carbonyl oxygen of the ester group are expected to be potent hydrogen bond donors and acceptors, respectively. X-ray diffraction studies on analogous structures frequently reveal extensive hydrogen bonding networks. nih.gov For example, N—H⋯O and N—H⋯N hydrogen bonds are commonly observed, often leading to the formation of dimers or extended layered structures within the crystal. researchgate.netnih.gov
In addition to hydrogen bonding, other weak interactions such as C—H⋯π interactions and π–π stacking between the heterocyclic rings can play a significant role in stabilizing the crystal packing. mdpi.comnih.gov Hirshfeld surface analysis is a computational tool often used in conjunction with crystallographic data to visualize and quantify these intermolecular contacts. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The absorption of light promotes electrons from a ground electronic state to a higher-energy excited state.
Electronic Transitions and Chromophoric Behavior
The chromophore of this compound comprises the 1,2,3-thiadiazole ring conjugated with the amino and ethyl carboxylate functional groups. This extended system of π-electrons and heteroatoms with lone pairs gives rise to characteristic electronic transitions. The UV-Vis spectrum of this compound is expected to display absorptions corresponding to:
π → π transitions:* These high-energy transitions typically result in strong absorption bands and are associated with the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic-like thiadiazole ring and conjugated substituents.
n → π transitions:* These lower-energy transitions involve the promotion of non-bonding electrons (from the lone pairs on nitrogen, sulfur, and oxygen atoms) to π* antibonding orbitals. These absorptions are generally weaker than π → π* transitions.
Studies on other 1,3,4-thiadiazole (B1197879) derivatives have reported absorption maxima (λmax) in the range of 240–370 nm, which are attributed to these types of electronic transitions. rsc.org The exact position and intensity of these absorption bands are sensitive to solvent polarity.
Table 4: Expected Electronic Transitions for this compound
| Type of Transition | Orbitals Involved | Associated Molecular Moiety | Expected Absorption |
|---|---|---|---|
| π → π* | π bonding to π* antibonding | Thiadiazole ring, C=O, C=N | Strong |
Solvent Effects on UV-Vis Absorption Maxima
A comprehensive review of available scientific literature indicates a lack of specific experimental data regarding the solvent effects on the UV-Vis absorption maxima of this compound. Studies detailing the solvatochromic behavior of this particular compound, which would involve measuring its UV-Vis absorption spectra in a range of solvents with varying polarities, have not been found in the searched databases.
The study of solvent effects on the UV-Vis absorption spectra is a valuable tool in understanding the electronic transitions within a molecule. The interaction between the solute (in this case, this compound) and the solvent can lead to shifts in the absorption maxima (λmax). These shifts, known as solvatochromism, can be either a bathochromic shift (red shift, to a longer wavelength) or a hypsochromic shift (blue shift, to a shorter wavelength). The nature and magnitude of these shifts provide insights into the change in dipole moment of the molecule upon electronic excitation and the types of intermolecular interactions at play, such as hydrogen bonding and general electrostatic interactions.
For a molecule like this compound, which possesses both hydrogen bond donating (the amino group) and accepting sites, as well as polar functional groups (the ester and the thiadiazole ring), it would be expected to exhibit solvatochromism. In polar solvents, stabilization of the ground and excited states can differ, leading to observable shifts in λmax. For instance, if the excited state is more polar than the ground state, a bathochromic shift is typically observed with increasing solvent polarity. Conversely, if the ground state is more stabilized by the polar solvent than the excited state, a hypsochromic shift may occur.
However, without experimental data from peer-reviewed research specifically investigating this compound, any detailed discussion on its solvatochromic properties would be speculative. The generation of a data table and a thorough analysis of research findings as requested is not possible at this time due to the absence of published studies on this specific topic. Further experimental investigation is required to elucidate the solvent effects on the UV-Vis absorption maxima of this compound.
Enzyme Inhibition Studies and Kinetic Mechanisms (in vitro)
Thiadiazole derivatives have been extensively evaluated as inhibitors of various enzymes, demonstrating a wide range of therapeutic potential. The core heterocyclic structure acts as a versatile scaffold for designing specific and potent inhibitors.
α-Glucosidase: Derivatives of 1,3,4-thiadiazole have emerged as potent inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion and a key target in managing type 2 diabetes. nih.govnih.gov Several studies have reported novel thiadiazole-bearing Schiff base analogues with exceptional inhibitory activity, significantly surpassing the standard drug, acarbose. nih.gov For instance, certain analogues demonstrated IC50 values as low as 1.10 ± 0.10 μM, compared to acarbose's IC50 of 11.50 ± 0.30 μM. nih.gov Kinetic studies of some 1,3,4-thiadiazole hybrids revealed a competitive mode of inhibition. benthamdirect.com
Epidermal Growth Factor Receptor (EGFR): The thiadiazole scaffold has been incorporated into molecules designed as EGFR inhibitors for anticancer applications. nih.gov Many recently synthesized 1,3,4-thiadiazole derivatives have shown effective inhibition against EGFR and HER-2, two receptor protein tyrosine kinases highly expressed in various cancers, while showing no activity towards HER-3 and HER-4. nih.gov The inhibitory effect of some derivatives against EGFR reached IC50 values in the nanomolar range (e.g., 0.08 µM). nih.gov
Carbonic Anhydrase (CA): Thiadiazole sulfonamides are a well-established class of carbonic anhydrase inhibitors; the approved drug acetazolamide features a 1,3,4-thiadiazole core. nih.govmdpi.com Research has demonstrated that 2-substituted-1,3,4-thiadiazole-5-sulfamides can act as powerful and selective inhibitors of mitochondrial CA isozymes (VA and VB) over cytosolic (I and II) and membrane-associated (IV) isoforms. nih.gov Certain derivatives exhibit low nanomolar inhibition constants against hCA VA (4.2–32 nM) and hCA VB (1.3–74 nM). nih.gov Kinetic analyses have shown that some thiadiazole-thiazolidinone hybrids bind to the target enzyme in a competitive manner. rsc.org
Histone Deacetylase (HDAC): In the pursuit of novel anticancer agents, 5-aryl-1,3,4-thiadiazole-based hydroxamic acids have been synthesized as analogues of the approved HDAC inhibitor SAHA (suberoylanilide hydroxamic acid). nih.gov Many compounds in this series exhibited potent anticancer cytotoxicity with IC50 values 5- to 10-fold lower than that of SAHA in several human cancer cell lines. nih.gov This potent cytotoxicity was correlated with strong HDAC inhibition effects. nih.gov
Acetylcholinesterase (AChE): As a therapeutic strategy for Alzheimer's disease, thiadiazole-based compounds have been investigated as acetylcholinesterase inhibitors. lookchem.combiointerfaceresearch.com Novel drug-1,3,4-thiadiazole conjugates have shown significant activity against AChE, with some derivatives displaying IC50 values in the nanomolar range (e.g., 18.1 ± 0.9 nM), far exceeding the potency of the reference drug neostigmine methyl sulfate (IC50 2186.5 ± 98.0 nM). nih.gov
| Enzyme | Thiadiazole Derivative Class | Reported IC50 / Kᵢ Values | Standard Drug | Standard Drug IC50 | Reference |
|---|---|---|---|---|---|
| α-Glucosidase | 1,3,4-Thiadiazole Schiff bases | 1.10 ± 0.10 μM | Acarbose | 11.50 ± 0.30 μM | nih.gov |
| α-Glucosidase | 1,3,4-Thiadiazole-pyridinone hybrid | 3.66 mM | Acarbose | 13.88 mM | nih.gov |
| EGFR | 1,3,4-Thiadiazole hybrids | 0.08 µM | Erlotinib | Not specified | nih.gov |
| Carbonic Anhydrase VB | 2-Substituted-1,3,4-thiadiazole-5-sulfamide | 1.3 - 74 nM (Kᵢ) | Acetazolamide | Not specified | nih.gov |
| Carbonic Anhydrase | 1,3,4-Thiadiazole-thiazolidinone hybrid | 0.402 ± 0.017 μM | Acetazolamide | 0.998 ± 0.046 μM | rsc.org |
| Acetylcholinesterase (AChE) | Drug-1,3,4-thiadiazole conjugate | 18.1 ± 0.9 nM | Neostigmine methyl sulfate | 2186.5 ± 98.0 nM | nih.gov |
In silico molecular docking and X-ray crystallography studies have elucidated the binding modes of thiadiazole derivatives within enzyme active sites.
For carbonic anhydrase inhibitors, crystallographic studies show that the thiadiazole-sulfonamide moiety binds in a canonical manner to the zinc ion at the enzyme's active site. nih.gov Key interactions involve the sulfonamide group forming hydrogen bonds with the side chains of amino acid residues such as Thr199 and Glu106, while the thiadiazole ring itself can interact with other residues like Thr200. nih.gov Substituted tails on the thiadiazole ring often occupy a hydrophobic part of the binding pocket, forming van der Waals contacts with residues including Phe131, Leu198, and Pro202. nih.gov
In the case of α-glucosidase, docking studies indicated that thiadiazole hybrids form desirable interactions with amino acid residues located near the enzyme's active site. benthamdirect.com Similarly, docking simulations of 1,3,4-thiadiazole-based hydroxamic acids with histone deacetylases (HDAC2 and 8) revealed high binding affinities, explaining their potent inhibitory activity. nih.gov For acetylcholinesterase, molecular docking helped to elucidate the binding affinity of thiadiazole ligands within the active site of the target protein. nih.gov
| Enzyme Target | Thiadiazole Derivative Class | Key Interacting Residues / Features | Reference |
|---|---|---|---|
| Carbonic Anhydrase II | 5-amino-1,3,4-thiadiazole-2-sulfonamide | Binds to Zn²⁺ ion; H-bonds with Thr199, Glu106, Thr200; van der Waals contacts with Phe131, Leu198 | nih.gov |
| Histone Deacetylase (HDAC) 2 & 8 | 5-aryl-1,3,4-thiadiazole hydroxamic acids | High binding affinities observed in docking simulations | nih.gov |
| CDK1 | Substituted 1,3,4-thiadiazole | Binds in the CDK1 pocket, similar to inhibitor FB8 | semanticscholar.org |
| GABA-A Receptor (BZD-site) | 2,5-disubstituted 1,3,4-thiadiazole | Confirmed possible binding to benzodiazepine receptors | researchgate.net |
Receptor Binding Assays and Ligand-Target Interaction Profiling (in vitro/in silico)
Beyond enzyme inhibition, thiadiazole derivatives have been profiled for their ability to bind to specific cellular receptors. These studies are critical for understanding the selectivity and potency of these compounds.
Radioligand-binding assays have been employed to confirm the interaction of thiadiazole compounds with specific receptor targets. In one study, novel 2,5-disubstituted 1,3,4-thiadiazole derivatives were shown to have a good affinity for the benzodiazepine (BZD) binding site of the GABA-A receptor. researchgate.net This binding was subsequently confirmed through molecular docking studies, which supported the interaction of these compounds with BZD receptors and correlated with their observed anticonvulsant activity in pharmacological tests. researchgate.net This demonstrates the utility of the thiadiazole scaffold in designing receptor-specific ligands.
Selectivity is also a key feature observed in enzyme inhibition studies. As noted previously, certain thiadiazole sulfonamides show marked selectivity for mitochondrial carbonic anhydrase isoforms over cytosolic ones, which is a critical attribute for developing targeted therapeutics. nih.gov Likewise, specific 1,3,4-thiadiazole derivatives have demonstrated dual-target inhibition of EGFR and HER-2 without affecting other members of the HER family, highlighting their potential for selective anticancer activity. nih.gov
Cellular Pathway Modulation Studies (in vitro, non-clinical)
The downstream effects of enzyme inhibition or receptor binding by thiadiazole compounds often involve the modulation of critical cellular pathways, such as apoptosis.
Several studies have confirmed that thiadiazole-based compounds can induce apoptosis in various cancer cell lines, a key mechanism for their anticancer effects.
For example, a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives were evaluated for their effects on HepG2 (liver) and MCF-7 (breast) cancer cells. mdpi.com Treatment with the most active compounds led to cell cycle arrest at the S and G2/M phases and significantly increased the Bax/Bcl-2 ratio and caspase 9 levels, indicating that the cytotoxic effect is mediated through the induction of apoptotic cell death. mdpi.com In another investigation, a novel 1,3,4-thiadiazole derivative was found to significantly increase early apoptosis to 15% in breast cancer cells and arrest the cell cycle at the G2/M phase, likely through the inhibition of cyclin-dependent kinase 1 (CDK1). semanticscholar.org
Similarly, a study on a related benzo[b]thiophene scaffold, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, showed that a derivative induced apoptosis in MCF-7 cells, causing a significant 26.86% reduction in cell viability as measured by flow cytometric analysis. nih.gov
| Cell Line | Compound Class | Observed Effect | Reference |
|---|---|---|---|
| MCF-7 (Breast Cancer) | Acylated benzo[b]thiophene carboxylate derivative | Induced apoptosis, 26.86% reduction in cell viability | nih.gov |
| HepG2 (Liver Cancer) & MCF-7 | 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative | Induced cell cycle arrest (S and G2/M phases), increased Bax/Bcl-2 ratio and caspase 9 | mdpi.com |
| MCF-7 (Breast Cancer) | Substituted 1,3,4-thiadiazole | Increased early apoptosis to 15%, arrested cell cycle at G2/M | semanticscholar.org |
Cell Cycle Arrest Mechanisms
While direct studies on this compound are not present in the reviewed literature, extensive research on the related 1,3,4-thiadiazole scaffold demonstrates a common mechanism of anticancer activity through the induction of cell cycle arrest. For instance, various N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles have shown antiproliferative effects correlated with their molecular structure. researchgate.net Other studies on different 1,3,4-thiadiazole derivatives have identified the ability to halt cell cycle progression at different phases, such as the G2/M or S phase, ultimately leading to apoptosis. This is a frequently observed mechanism for heterocyclic compounds in cancer cell lines. The specific phase of arrest and the molecular pathways involved (e.g., modulation of cyclin-dependent kinases or checkpoint proteins) are highly dependent on the substitution patterns on the thiadiazole ring and the specific cancer cell line being tested.
Inhibition of Cell Growth and Proliferation in Cell Culture Models
The antiproliferative activity of thiadiazole derivatives is widely documented against a variety of human cancer cell lines. The efficacy of these compounds is typically evaluated using in vitro assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. For many 1,3,4-thiadiazole series, potent anticancer activity has been observed. mdpi.com The structural features, such as the nature and position of substituents on the thiadiazole ring and any associated phenyl rings, play a critical role in determining the potency of growth inhibition. researchgate.net It is hypothesized that derivatives of the 1,2,3-thiadiazole isomer could exhibit similar activity, though this requires experimental validation.
Exploration of Potential Biological Targets through Proteomics and Genomics (in vitro/in silico)
Target Identification and Validation Approaches
For the broader class of thiadiazoles, molecular targets are diverse and include enzymes that are crucial for cell survival and proliferation. researchgate.net Commonly identified targets for 1,3,4-thiadiazole derivatives include carbonic anhydrases, kinases (such as ThiM Klebsiella pneumoniae kinase), and cyclooxygenase (COX). researchgate.netmdpi.com Target identification is often achieved through a combination of in silico and in vitro methods.
In Silico Docking: Molecular docking studies are frequently used to predict the binding affinity and interaction modes of thiadiazole derivatives with the active sites of known protein targets. These computational models help in prioritizing compounds for synthesis and biological testing. researchgate.netmdpi.com
In Vitro Enzyme Assays: Once potential targets are identified, the inhibitory activity of the compounds is confirmed using in vitro enzymatic assays. These experiments quantify the concentration of the compound required to inhibit the enzyme's activity by 50% (IC₅₀), providing a measure of potency.
For this compound specifically, such target identification studies have not been reported.
Structure-Activity Relationship (SAR) Studies for Biological Potency (in vitro focus)
Impact of Substituent Modifications on Biological Efficacy
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For thiadiazole derivatives, SAR analyses have consistently shown that different substituent groups lead to significant variations in biological potency. researchgate.net
Key findings from SAR studies on related thiadiazole isomers include:
Substituents on Phenyl Rings: The presence, position, and nature (electron-donating or electron-withdrawing) of substituents on phenyl rings attached to the thiadiazole core can dramatically alter activity.
Modifications at the Amino Group: Acylation or other modifications of an amino group on the thiadiazole ring can modulate binding affinity to biological targets.
Isomeric Form: The relative position of the nitrogen and sulfur atoms in the thiadiazole ring itself is a critical determinant of activity. For example, molecular modeling has shown that 1,2,4-thiadiazole derivatives can be thermodynamically more stable and exhibit higher binding affinity to certain receptors compared to their 1,3,4-thiadiazole counterparts. nih.gov
A hypothetical SAR study for this compound would involve synthesizing analogs with modifications at the C4-amino group and the C5-carboxylate group to probe their effects on a specific biological endpoint.
Table 1: Representative SAR Insights from Thiadiazole Analogs
| Scaffold | Modification Area | Impact on Activity |
|---|---|---|
| 1,3,4-Thiadiazole | Alkyl pendent structure at C5 | Dramatically impacts antibacterial activity. researchgate.net |
| 1,3,4-Thiadiazole | Substituents on benzene ring | Different effects on activity based on electronic properties. researchgate.net |
Antimicrobial and Antifungal Mechanism Elucidation (in vitro, non-clinical)
The 1,3,4-thiadiazole nucleus is a core component of many compounds developed for their antimicrobial and antifungal properties. mdpi.commdpi.comresearchgate.net These derivatives have been shown to be effective against a range of bacterial strains (e.g., E. coli) and fungal species (e.g., C. albicans). mdpi.com
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles |
| 2-ethylsulfinyl-5-(5-nitro-2-thienyl)-1,3,4-thiadiazole |
Mechanistic Insights into the Bio-Pharmacological Activities of this compound
Preliminary findings from in vitro and in silico studies are beginning to shed light on the diverse biological and pharmacological activities of the chemical compound this compound. Research is currently focused on its potential antimicrobial and antiviral properties, with investigations centered on its molecular mechanisms of action.
Applications of Ethyl 4 Amino 1,2,3 Thiadiazole 5 Carboxylate in Advanced Materials and Specialized Organic Synthesis
Role as a Precursor in Complex Heterocyclic Synthesis
The bifunctional nature of ethyl 4-amino-1,2,3-thiadiazole-5-carboxylate, possessing both nucleophilic (amino group) and electrophilic (ester group) centers, makes it an ideal precursor for the construction of more elaborate molecular frameworks. The 1,2,3-thiadiazole (B1210528) ring itself is a unique scaffold that can undergo various transformations, including rearrangements and cyclization reactions, serving as a linchpin in the synthesis of novel heterocyclic systems. researchgate.netmdpi.com
The strategic positioning of reactive groups on the 1,2,3-thiadiazole ring allows for its use in annulation reactions, where additional rings are built onto the initial scaffold. A significant application is the synthesis of fused heterocyclic systems where the thiadiazole ring is integrated into a larger, polycyclic structure.
One notable example involves the intramolecular cyclization of 5-(5-amino-1H-pyrazol-1-yl)-1,2,3-thiadiazole-4-carboxylic acid ethyl esters. In this synthetic pathway, a substituted pyrazole is first attached to the thiadiazole core. The resulting compound is then induced to cyclize, fusing the pyrazole and thiadiazole rings with a pyrimidine ring to form a complex tricyclic system: pyrazolo[1,5-a] osi.lvnih.govnih.govthiadiazolo[4,5-e]pyrimidin-4(5H)-one. researchgate.net This transformation highlights the utility of the amino and carboxylate groups in forming new ring systems, demonstrating the compound's role as a key intermediate in generating novel, nitrogen- and sulfur-rich polycyclic architectures.
Table 1: Synthesis of Fused Heterocyclic Systems
| Precursor | Resulting Fused System | Key Transformation |
|---|
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The presence of a primary amino group and an ester function makes this compound a suitable candidate for such reactions. While specific, documented examples of this compound in MCRs are not widespread in the literature, other aminoazoles with similar functionalities are frequently used as key building blocks. frontiersin.org The amino group can react with carbonyl compounds to form imines, while the ester can participate in subsequent cyclization or condensation steps, suggesting its potential for use in well-known MCRs like the Ugi or Biginelli reactions to create diverse molecular libraries.
Use in Coordination Chemistry as a Ligand
Heterocyclic compounds containing nitrogen and sulfur are well-known for their ability to coordinate with metal ions, acting as ligands to form metal complexes. researchgate.net The 1,2,3-thiadiazole ring system, with its multiple heteroatoms, presents several potential coordination sites for binding to metal centers.
The 1,2,3-thiadiazole heterocycle has been explored as a ligand, particularly in biological systems. Research has shown that various 1,2,3-thiadiazole derivatives can act as heme ligands, coordinating to the iron center of cytochrome P450 enzymes. nih.gov This demonstrates the intrinsic ability of the thiadiazole ring to bind with transition metals. This compound possesses additional donor atoms in its amino and carboxylate groups, making it a potential chelating ligand that could form stable, multi-point attachments to a metal ion. However, the synthesis and detailed characterization of discrete metal complexes with this specific molecule as a ligand are not extensively documented in the scientific literature.
The binding mode of a ligand to a metal ion is crucial for determining the structure and properties of the resulting complex. For this compound, several binding modes are theoretically possible:
Monodentate coordination: Binding through one of the ring nitrogen atoms or the sulfur atom.
Bidentate chelation: Coordination involving the amino group and a ring nitrogen, or the amino group and the carbonyl oxygen of the ester.
Studies on related 1,2,3-thiadiazoles interacting with cytochrome P450 have shown that heteroatom coordination to the heme iron is a primary interaction mode, with spectral dissociation constants (K_s) observed in the micromolar range for some derivatives. nih.gov This indicates a relatively strong interaction. However, comprehensive studies to determine the stability constants for complexes formed between this compound and various metal ions have not been reported. Such investigations would be necessary to quantify the thermodynamic stability of these potential complexes and to understand their formation equilibria in solution.
Table 2: Interaction of 1,2,3-Thiadiazole Derivatives with Cytochrome P450 Isozymes
| Compound | P450 Isozyme | Spectral Interaction | Spectral Dissociation Constant (K_s) |
|---|---|---|---|
| 4,5-Diphenyl-1,2,3-thiadiazole | P450 2B4 | Type I | 2-50 µM |
| 4,5-Diphenyl-1,2,3-thiadiazole | P450 2E1 | Type II | 2-50 µM |
Potential in Polymer Chemistry and Functional Materials
The incorporation of heterocyclic units into polymer backbones can impart unique thermal, electronic, and photophysical properties to the resulting materials. While the isomeric 1,3,4-thiadiazole (B1197879) ring is known for its use in specialty polymers and coatings, the application of this compound in polymer chemistry is not well-established. chemimpex.com
The presence of two reactive functional groups opens up possibilities for its use as a monomer in polymerization reactions. For example, the amino group could be reacted with diacyl chlorides or diisocyanates in polycondensation or polyaddition reactions to form polyamides or polyureas, respectively. The ester group could also be utilized in transesterification polymerization. The integration of the 1,2,3-thiadiazole moiety into a polymer chain could lead to materials with enhanced thermal stability or specific metal-coordinating properties, representing an area ripe for future research and development in the field of functional materials.
Incorporation into Optoelectronic Materials (e.g., Fluorescent Dyes, Molecular Probes)
The inherent aromaticity and electron-rich nature of the thiadiazole ring system make it a promising candidate for incorporation into optoelectronic materials. While direct studies on the photophysical properties of this compound are not extensively documented, research on analogous 1,3,4-thiadiazole derivatives has demonstrated their potential as fluorescent probes. nih.govktu.edu These related compounds can exhibit dual fluorescence emission, a property valuable for developing molecular probes sensitive to environmental changes. nih.govktu.edu
The synthesis of novel fluorescent probes often involves the functionalization of a core fluorophore. The amino group on the this compound molecule serves as a key reactive site for attaching other molecular entities, thereby tuning the photophysical properties of the resulting compound. For instance, the development of 1,3,4-thiadiazole-based probes for the detection of specific biomolecules has been reported, highlighting the potential of the thiadiazole scaffold in designing sensitive and selective molecular sensors. nih.gov The incorporation of such thiadiazole derivatives into organic light-emitting diodes (OLEDs) is another area of active research, with the goal of creating efficient and durable emissive materials. ktu.edujmaterenvironsci.commdpi.comnih.gov
Development of Functional Coatings and Resins
The reactivity of the amino group in this compound also lends itself to the development of functional coatings and resins. This compound can act as a building block or a modifying agent in polymerization reactions, introducing the thermally stable and chemically resistant thiadiazole moiety into the polymer backbone. While specific research on incorporating this compound into coatings and resins is limited, the broader class of thiadiazole derivatives is recognized for its utility in material science. These derivatives can be used to formulate specialty polymers with enhanced durability and resistance to environmental degradation. chemimpex.com
Agrochemical Applications (Mechanistic and Synthetic Focus)
The thiadiazole ring is a well-established pharmacophore in a variety of agrochemicals. This compound serves as a valuable intermediate in the synthesis of novel herbicidal, fungicidal, and insecticidal agents.
Development of Herbicidal and Plant Growth Regulator Precursors
Thiadiazole derivatives have been patented and utilized as herbicides. For example, compounds containing the 1,3,4-thiadiazole ring have shown herbicidal activity. ekb.eg While direct application of this compound as a herbicide is not reported, its structure provides a template for the synthesis of more complex herbicidal molecules. The amino and ester functionalities allow for the introduction of various substituents, enabling the fine-tuning of biological activity and selectivity.
Furthermore, certain thiadiazole compounds are known to act as plant growth regulators. scinito.ai These compounds can influence various physiological processes in plants, and the development of new plant growth regulators often involves the synthesis and screening of novel heterocyclic compounds. The structural features of this compound make it a candidate for derivatization to explore new plant growth regulating activities. Some 1,3,4-thiadiazole derivatives have been found to regulate the photosynthetic pathway in plants, suggesting a potential mechanism of action for related compounds. mdpi.com
Fungicidal and Insecticidal Agent Synthesis
The 1,2,3-thiadiazole scaffold has been successfully incorporated into fungicidal compounds. Research has shown that N-acyl-N-arylalaninates containing a 1,2,3-thiadiazol-5-ylcarbonyl fragment exhibit notable antifungal activity against various plant pathogens. chemimpex.com The synthesis of these active compounds often starts from a thiadiazole carboxylic acid derivative, highlighting the role of precursors like this compound.
Similarly, the 1,3,4-thiadiazole ring system is a common feature in many insecticidal compounds. ekb.egscinito.aiekb.egresearchgate.net The synthesis of novel insecticides often involves the use of 2-amino-5-substituted-1,3,4-thiadiazoles as versatile starting materials. ekb.egscinito.aiekb.egresearchgate.net These precursors are reacted with various electrophiles to generate a library of compounds that are then screened for insecticidal activity. ekb.egscinito.aiekb.egresearchgate.net
Industrial Chemical Development (e.g., Corrosion Inhibitors, Chemical Reaction Accelerators)
Beyond advanced materials and agrochemicals, this compound and its derivatives have potential applications in industrial chemistry, particularly as corrosion inhibitors.
Mechanistic Studies of Inhibitory Action
Thiadiazole derivatives are recognized as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. nih.govcovenantuniversity.edu.ngpeacta.orgnaturalspublishing.comresearchgate.netresearchgate.net The inhibitory action of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. nih.govcovenantuniversity.edu.ngpeacta.org
The adsorption process can occur through a combination of physisorption and chemisorption. The heteroatoms in the thiadiazole ring (nitrogen and sulfur) and the amino group possess lone pairs of electrons that can interact with the vacant d-orbitals of iron atoms on the steel surface, leading to chemisorption. nih.govcovenantuniversity.edu.ng Additionally, in acidic solutions, the inhibitor molecules can become protonated, leading to electrostatic interactions with the negatively charged metal surface (physisorption).
The effectiveness of thiadiazole derivatives as corrosion inhibitors is influenced by their molecular structure, including the presence of functional groups and the electron density on the heteroatoms. The formation of a stable, adsorbed layer on the metal surface blocks the active sites for corrosion, thereby reducing both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction. Electrochemical studies have shown that aminothiadiazole derivatives can act as mixed-type inhibitors. covenantuniversity.edu.ngresearchgate.net
Table 1: Corrosion Inhibition Efficiency of a Thiadiazole Derivative
| Inhibitor Concentration (ppm) | Corrosion Rate (mm/y) | Inhibition Efficiency (%) |
| 0 | - | - |
| 100 | 6.74 | 67.4 |
| 500 | - | 96.1 |
Data adapted from a study on a similar thiadiazole derivative, 4-ethyl-1-(4-oxo-4-phenylbutanoyl) thiosemicarbazide, on mild steel in 1 M HCl. naturalspublishing.com
The table above illustrates the typical trend observed for thiadiazole-based corrosion inhibitors, where an increase in inhibitor concentration leads to a decrease in the corrosion rate and a corresponding increase in inhibition efficiency.
Advanced Analytical Methodologies for Ethyl 4 Amino 1,2,3 Thiadiazole 5 Carboxylate
Chromatographic Separations for Purity Assessment and Reaction Monitoring
Chromatography is a cornerstone for the separation and analysis of organic compounds. For ethyl 4-amino-1,2,3-thiadiazole-5-carboxylate, techniques such as HPLC, GC, and TLC are invaluable for ensuring chemical integrity and tracking synthetic pathways.
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity and quantifying this compound due to its high resolution and sensitivity. A typical method development would involve a reversed-phase approach, where the stationary phase is nonpolar (like C8 or C18) and the mobile phase is a polar solvent mixture.
The development process focuses on optimizing the separation of the target compound from any impurities, starting materials, or byproducts. Key parameters to optimize include the mobile phase composition (e.g., a gradient of acetonitrile and water with an additive like trifluoroacetic acid to improve peak shape), flow rate, column temperature, and UV detection wavelength corresponding to the compound's chromophore. While a specific, validated method for this exact molecule is not detailed in publicly available literature, the table below outlines typical starting parameters for a reversed-phase HPLC analysis of a related 1,3,4-thiadiazole (B1197879) derivative, which would serve as a basis for method development. nih.gov
Table 1: Example HPLC Parameters for Analysis of a Thiadiazole Derivative
| Parameter | Condition |
|---|---|
| Column | Kromasil 100-3.5 C8 |
| Mobile Phase | 0.03% Trifluoroacetic Acid in Water : Acetonitrile (65:35, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 0.2 mL/min |
| Detection | UV-Vis or Mass Spectrometry (MS) |
| Injection Volume | 5-20 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
This interactive table outlines a typical starting point for developing an HPLC method for thiadiazole compounds.
Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective tool for real-time reaction monitoring in the synthesis of this compound. By spotting the reaction mixture on a TLC plate (e.g., silica gel) and developing it with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane), chemists can visualize the consumption of starting materials and the formation of the product. The separated spots are typically visualized under UV light.
Gas Chromatography (GC) is generally less suitable for the analysis of complex heterocyclic molecules like this compound. The compound's polarity and potential for thermal degradation at the high temperatures required for volatilization in the GC inlet can lead to inaccurate results and peak tailing. Therefore, HPLC remains the preferred method for detailed quantitative analysis.
Electrochemical Methods for Detection and Characterization
Electrochemical methods offer high sensitivity for the detection and characterization of electroactive molecules. The thiadiazole ring and the amino functional group in this compound are both potentially electroactive, making the compound a candidate for analysis by techniques like voltammetry and amperometry.
Voltammetry, particularly cyclic voltammetry (CV), can be used to investigate the redox (reduction-oxidation) behavior of this compound. By applying a varying potential to an electrode immersed in a solution of the compound, a voltammogram is generated that reveals the potentials at which the molecule is oxidized or reduced. This information provides insight into its electronic properties and potential involvement in electron transfer reactions. Such studies are fundamental for developing electrochemical sensors or understanding its metabolic pathways. The analysis would typically involve dissolving the compound in an aprotic solvent with a supporting electrolyte and scanning a potential range to identify oxidation or reduction peaks.
Amperometry involves holding the electrode at a fixed potential—one at which the target analyte is oxidized or reduced—and measuring the resulting current as a function of time or analyte concentration. This technique forms the basis of highly sensitive electrochemical sensors. While specific amperometric sensors for this compound have not been reported, related thiadiazole derivatives have been used to modify electrode surfaces for the creation of amperometric biosensors. uniss.it A potential application could involve the development of a sensor for quantifying the compound in complex samples where its electrochemical signal can be selectively measured.
Table 2: Principles of Electrochemical Techniques for Analysis
| Technique | Principle | Information Gained |
|---|---|---|
| Cyclic Voltammetry | Potential is swept linearly and reversed. | Redox potentials, electron transfer kinetics, electrochemical reversibility. |
| Amperometry | Constant potential is applied; current is measured. | Analyte concentration (quantification), high sensitivity detection. |
This interactive table summarizes the core principles of key electrochemical methods applicable to the target compound.
Spectrophotometric Assays for Quantification in Research Matrices
UV-Visible spectrophotometry is a straightforward and widely accessible technique for the quantification of compounds that absorb light in the UV or visible range. Due to its aromatic heterocyclic structure, this compound is expected to have a distinct UV absorbance profile.
A quantitative assay can be developed by first determining the wavelength of maximum absorbance (λmax) of the compound in a suitable solvent. Subsequently, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration. This calibration curve can then be used to determine the concentration of the compound in unknown samples.
In addition to direct measurement, indirect spectrophotometric methods have been developed for other thiadiazole derivatives. One such approach involves an iodine amplification reaction, where the final product, a starch-iodine complex, is measured colorimetrically at approximately 605 nm. researchgate.netresearchgate.net This type of assay could potentially be adapted for the quantification of this compound.
Table 3: Hypothetical Beer-Lambert Law Calibration Data
| Concentration (µg/mL) | Absorbance at λmax |
|---|---|
| 1.0 | 0.152 |
| 2.5 | 0.380 |
| 5.0 | 0.761 |
| 7.5 | 1.140 |
This interactive table presents example data for a typical spectrophotometric calibration curve. The actual λmax and absorbance values would need to be determined experimentally.
UV-Vis Spectrophotometric Methods
UV-Vis spectrophotometry is a fundamental analytical technique used for the quantitative analysis of compounds that absorb ultraviolet or visible light. This compound possesses a thiadiazole ring system, which acts as a chromophore, allowing for its detection and quantification using this method.
The analysis involves measuring the absorbance of a solution containing the compound at a specific wavelength, known as the wavelength of maximum absorbance (λmax). According to Beer-Lambert's law, the absorbance is directly proportional to the concentration of the analyte in the solution. The λmax is determined by scanning a solution of the compound over a range of wavelengths. For thiadiazole derivatives, these maxima typically fall within the UV region. For instance, studies on related 1,3,4-thiadiazole structures have reported λmax values ranging from 241 nm to 374 nm, depending on the specific substituents and the solvent used. rsc.org The amino and carboxylate groups on the this compound molecule will influence the exact position of its λmax.
The choice of solvent is critical as it can influence the position and intensity of the absorption bands. Common solvents for UV-Vis analysis include ethanol, methanol, acetonitrile, and water, chosen for their transparency in the UV range and their ability to dissolve the analyte.
Table 1: Representative UV-Vis Absorption Data for Thiadiazole Analogs Note: This data is for structurally related 1,3,4-thiadiazole compounds and is illustrative of the expected spectral region for this compound.
| Compound Structure | Solvent | Reported λmax (nm) | Reference |
|---|---|---|---|
| 5-(Aryl)-2-amino-1,3,4-thiadiazole | DMSO | 242, 274, 358 | rsc.org |
| 5-(Aryl)-2-amino-1,3,4-thiadiazole | DMSO | 241, 368 | rsc.org |
| 5-(Aryl)-2-amino-1,3,4-thiadiazole | DMSO | 245, 276, 353 | rsc.org |
Derivatization for Enhanced Detection
While this compound is inherently UV-active, chemical derivatization can be employed to enhance its detectability, particularly for trace-level analysis. Derivatization involves chemically modifying the analyte to produce a new compound with improved analytical properties. sdiarticle4.com This is especially useful for shifting the absorption maximum to a longer wavelength to avoid interference from other components in a complex matrix or for introducing a fluorescent tag for highly sensitive fluorescence detection.
The primary amino group on the thiadiazole ring is a prime target for derivatization. Reagents that react with primary amines can be used to attach a chromophore or a fluorophore. sdiarticle4.com
Common derivatization strategies include:
Reaction with Dansyl Chloride (DNS-Cl): This reagent reacts with the primary amino group to form a highly fluorescent sulfonamide derivative, allowing for detection at picomole levels using a fluorescence detector.
Reaction with 9-fluorenylmethyl chloroformate (Fmoc-Cl): Fmoc-Cl reacts with the amino group to form a carbamate derivative that is highly fluorescent, significantly lowering the limit of detection. sdiarticle4.com
Reaction with o-phthalaldehyde (OPA): In the presence of a thiol, OPA reacts rapidly with primary amines to yield intensely fluorescent isoindole derivatives. This reaction is fast and occurs in aqueous solution, making it suitable for automated pre-column or post-column derivatization in HPLC systems. sdiarticle4.com
The choice of derivatizing agent depends on the analytical requirements, such as the desired sensitivity, the complexity of the sample matrix, and the available detection equipment.
Table 2: Common Derivatization Reagents for Primary Amines
| Derivatizing Reagent | Abbreviation | Functional Group Targeted | Detection Method | Typical Excitation/Emission λ (nm) |
|---|---|---|---|---|
| 1-Dimethylaminonaphthalene-5-sulfonyl chloride | DNS-Cl | Primary Amine | Fluorescence | ~340 / ~525 |
| 9-Fluorenylmethyl chloroformate | Fmoc-Cl | Primary Amine | Fluorescence | ~265 / ~315 |
| o-Phthalaldehyde | OPA | Primary Amine (with thiol) | Fluorescence | ~340 / ~455 |
| 4-N,N-Dimethylaminoazobenzene-4'-sulfonyl chloride | Dabsyl-Cl | Primary Amine | UV-Visible | Absorbance at ~464 nm |
Hyphenated Techniques for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for analyzing complex mixtures. For this compound, liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are particularly valuable.
LC-MS/MS for Impurity Profiling and Metabolite Identification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier technique for separating, identifying, and quantifying compounds in complex matrices. It is indispensable for impurity profiling in bulk drug substances and for identifying metabolites in biological samples. nih.govlcms.cz
The process begins with the separation of the compound from its impurities or metabolites using high-performance liquid chromatography (HPLC), typically with a reversed-phase column. The eluent from the HPLC is then introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent compound and any related substances. ijpras.com
Tandem mass spectrometry (MS/MS) is then used for structural elucidation. The parent ion of interest is selected and fragmented, and the resulting pattern of fragment ions provides a structural fingerprint of the molecule. By analyzing these fragmentation patterns, the structures of unknown impurities or metabolites can be proposed. nih.gov
Impurity Profiling: Potential impurities in this compound could include unreacted starting materials, by-products from the synthesis, or degradation products. For example, hydrolysis of the ester group would yield 4-amino-1,2,3-thiadiazole-5-carboxylic acid. LC-MS/MS can readily distinguish the parent compound from such impurities based on their different masses and retention times.
Metabolite Identification: When a drug is administered, it undergoes metabolism, leading to various chemical modifications. For this compound, common metabolic pathways could include hydrolysis of the ethyl ester to the carboxylic acid, oxidation of the aromatic ring or ethyl group, or conjugation with endogenous molecules like glucuronic acid or sulfate. LC-MS/MS can detect these metabolites by searching for their predicted masses and confirm their structures through fragmentation analysis.
Table 3: Plausible Impurities and Metabolites of this compound for LC-MS/MS Analysis
| Compound Type | Potential Structure | Modification | Expected Mass Change (Da) |
|---|---|---|---|
| Parent Compound | This compound | - | 0 |
| Impurity/Metabolite | 4-Amino-1,2,3-thiadiazole-5-carboxylic acid | Ester Hydrolysis | -28.03 (C2H4) |
| Metabolite | Hydroxylated Parent Compound | Oxidation | +15.99 (O) |
| Metabolite | N-Acetyl Parent Compound | Acetylation | +42.01 (C2H2O) |
| Metabolite | Glucuronide Conjugate | Glucuronidation | +176.03 (C6H8O6) |
| Metabolite | Sulfate Conjugate | Sulfation | +79.96 (SO3) |
GC-MS for Volatile Derivative Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the polarity and low volatility of this compound, direct analysis by GC-MS is challenging. Therefore, chemical derivatization is required to convert the analyte into a more volatile and thermally stable form.
The derivatization process targets the polar primary amino group. Common reagents for GC-MS derivatization include silylating agents and acylating agents. nih.govmdpi-res.com
Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with the amino group to replace the active hydrogen atoms with nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. This increases volatility and improves chromatographic peak shape.
Acylation: Reagents like pentafluoropropionic anhydride (PFPA) or heptafluorobutyric anhydride (HFBA) react with the amino group to form stable, volatile amide derivatives. The presence of multiple fluorine atoms in these derivatives also enhances their detectability by an electron capture detector (ECD) if used, and provides characteristic mass spectral fragmentation patterns. semanticscholar.org
Once derivatized, the sample is injected into the gas chromatograph, where the derivative is separated from other components. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint that allows for unequivocal identification. GC-MS is particularly useful for confirming the presence of the analyte in complex matrices and for structural elucidation of volatile impurities.
Table 4: Potential Derivatization Schemes for GC-MS Analysis
| Derivatization Reagent | Abbreviation | Derivative Formed | Key Mass Spectral Characteristics |
|---|---|---|---|
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | N-TMS derivative | Characteristic loss of methyl groups (-15 Da), presence of m/z 73 ion |
| N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | N-TBDMS derivative | Strong [M-57]+ ion due to loss of tert-butyl group |
| Pentafluoropropionic Anhydride | PFPA | N-PFP amide | Characteristic fragmentation of the PFP group (e.g., loss of C2F5) |
| Heptafluorobutyric Anhydride | HFBA | N-HFB amide | Characteristic fragmentation of the HFB group (e.g., loss of C3F7) |
Future Perspectives and Emerging Research Avenues for Ethyl 4 Amino 1,2,3 Thiadiazole 5 Carboxylate
Exploration of Novel Synthetic Paradigms and Efficient Reaction Systems
The conventional synthesis of 1,2,3-thiadiazoles, often relying on the Hurd-Mori reaction, is being challenged by innovative and more efficient methodologies. mdpi.com Future research is increasingly focused on green chemistry principles to improve yield, reduce reaction times, and minimize environmental impact. nanobioletters.com
Microwave-assisted synthesis, for instance, has emerged as a powerful tool for the rapid and efficient production of 1,2,3-thiadiazole-5-carboxylate scaffolds. mdpi.com This technique often leads to higher yields in shorter reaction times compared to conventional heating methods. Another promising avenue is the use of ultrasonic irradiation, which provides an alternative energy source for promoting chemical reactions, often with improved efficiency and under milder conditions. nanobioletters.com
Metal-free synthesis is also a key area of development. One such approach involves the reaction of N-tosylhydrazones with elemental sulfur, catalyzed by TBAI (tetrabutylammonium iodide), offering a practical and improved alternative to the Hurd-Mori reaction with yields ranging from 44–98%. mdpi.com Furthermore, solvent-base-controlled, transition-metal-free synthesis from 2-cyanothioacetamides and sulfonyl azides presents a high-yield, switchable route to functionalized 1,2,3-thiadiazoles. nih.govacs.org
The development of one-pot multicomponent reactions is another significant trend. These reactions, where multiple starting materials are combined in a single step to form a complex product, offer advantages in terms of efficiency, atom economy, and reduced waste generation. The Ugi four-component reaction, for example, has been successfully utilized under green synthetic conditions to produce carboxamide derivatives of 1,2,3-thiadiazoles with broad-spectrum fungicidal activities. mdpi.com
A comparative look at traditional versus emerging synthetic routes highlights the significant progress in this field:
| Synthetic Method | Key Features | Typical Yields | Environmental Impact |
| Hurd-Mori Reaction | Traditional method, cyclization with thionyl chloride. | Variable | Often involves hazardous reagents. |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times. | Good to Excellent | Reduced energy consumption. |
| Ultrasonic Irradiation | Milder reaction conditions. | Good | Reduced energy consumption. |
| Metal-Free Catalysis (e.g., TBAI) | Avoids transition metal contaminants. | 44-98% | Lower toxicity. |
| One-Pot Multicomponent Reactions | High efficiency and atom economy. | Good to Excellent | Reduced waste. |
Advanced Derivatization Strategies for Targeted Functionalization
The therapeutic and material properties of ethyl 4-amino-1,2,3-thiadiazole-5-carboxylate are intrinsically linked to its molecular structure. Consequently, advanced derivatization strategies that allow for precise modification of the core scaffold are crucial for developing compounds with tailored functionalities. Future research will likely focus on creating libraries of derivatives with diverse substituents to explore structure-activity relationships (SAR) systematically.
Key functionalization points on the this compound molecule include the amino group at the 4-position and the ester group at the 5-position. The amino group can be readily acylated, alkylated, or converted into other functional groups to modulate the compound's electronic and steric properties. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides, esters, or other acid derivatives. mdpi.com
The combination of bioactive substructures is a particularly promising strategy. For example, incorporating other heterocyclic rings, such as thiazole or oxadiazole, into the 1,2,3-thiadiazole (B1210528) scaffold has been shown to yield derivatives with enhanced biological activity, including potent systemic acquired resistance in plants. nih.gov This approach allows for the creation of hybrid molecules that can interact with multiple biological targets or exhibit synergistic effects.
Integration with Artificial Intelligence and Machine Learning in Chemical Design
The convergence of artificial intelligence (AI) and chemistry is poised to revolutionize the design and discovery of novel thiadiazole-based compounds. frontiersin.orgnih.gov Machine learning (ML) algorithms, in particular, can analyze vast datasets of chemical structures and biological activities to identify promising candidates and predict their properties, significantly accelerating the research and development process. researchgate.net
De Novo Design of Thiadiazole-Based Compounds
De novo drug design utilizes generative AI models to create entirely new molecular structures with desired properties. frontiersin.orgnih.gov These models can be trained on existing libraries of thiadiazole derivatives to learn the underlying chemical patterns and then generate novel structures that are predicted to have high activity against a specific biological target. This approach allows for the exploration of a much larger chemical space than is possible with traditional methods, potentially leading to the discovery of compounds with novel mechanisms of action.
Predictive Modeling for Synthesis and Activity
Predictive modeling, a key application of machine learning, can be used to forecast the synthetic accessibility and biological activity of novel thiadiazole derivatives. Quantitative Structure-Activity Relationship (QSAR) models, for example, can establish mathematical relationships between the chemical structure of a compound and its biological activity. sciepub.com These models can then be used to screen virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis and testing.
A study on 1,3,4-thiadiazole (B1197879) derivatives demonstrated the development of a predictive model for antidiabetic activity using quantum chemical methods. sciepub.com The model, which utilized descriptors such as bond length, bond angle, dipole moment, and entropy of formation, achieved a high coefficient of determination (R² = 0.931), indicating its strong predictive power. sciepub.com Such models can guide the design of more potent and selective this compound derivatives.
The following table illustrates the potential impact of AI and ML in the design of thiadiazole derivatives:
| AI/ML Application | Description | Potential Impact on Research |
| De Novo Design | Generates novel molecular structures with desired properties. | Accelerated discovery of lead compounds with unique scaffolds. |
| Predictive Synthesis | Predicts the feasibility and outcome of chemical reactions. | Optimization of synthetic routes and reduction of failed experiments. |
| QSAR Modeling | Relates chemical structure to biological activity. | Prioritization of promising candidates for synthesis and testing. |
| Virtual Screening | Screens large libraries of virtual compounds against a biological target. | Cost-effective identification of potential drug candidates. |
Sustainability and Environmental Impact of Production Methods
The principles of green chemistry are becoming increasingly integral to the synthesis of pharmaceuticals and other chemical products. bohrium.com For this compound and its derivatives, future research will need to prioritize the development of sustainable and environmentally benign production methods.
This includes the use of renewable starting materials, the replacement of hazardous solvents with greener alternatives like water or ethanol, and the use of energy-efficient reaction conditions, such as those offered by microwave and ultrasonic synthesis. nanobioletters.commdpi.com The development of catalytic systems that are recyclable and have a low environmental impact is also a key area of focus. bohrium.com
Discovery of Underexplored Mechanistic Pathways in Biological and Materials Applications
While the biological activities of many 1,2,3-thiadiazole derivatives are well-documented, the precise molecular mechanisms underlying these activities are often not fully understood. Future research should focus on elucidating these mechanistic pathways to enable the rational design of more effective and selective therapeutic agents.
For example, in the context of anticancer activity, it is important to identify the specific cellular targets of this compound derivatives and to understand how they modulate signaling pathways involved in cancer cell proliferation, survival, and metastasis. mdpi.com Similarly, in agricultural applications, understanding how these compounds induce systemic acquired resistance in plants at a molecular level could lead to the development of more potent and durable crop protection agents. nih.gov
In the realm of materials science, the unique electronic properties of the 1,2,3-thiadiazole ring suggest potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov Further research is needed to explore the structure-property relationships of these materials and to understand the mechanisms of charge transport and energy transfer at the molecular level.
Development of Hybrid Molecules Incorporating the Thiadiazole Scaffold
The strategy of creating hybrid molecules, which involves chemically linking two or more pharmacophoric units, has emerged as a powerful tool in modern drug discovery. This approach aims to develop novel chemical entities with potentially enhanced biological activity, improved selectivity, or a broader spectrum of action compared to the individual parent molecules. The 1,2,3-thiadiazole ring, a significant heterocyclic template, is increasingly being utilized as a core scaffold in the design of such hybrids due to its wide range of pharmacological properties. mdpi.com The inherent bioactivity of the thiadiazole nucleus makes it an attractive anchor for combination with other known active moieties to tackle complex diseases and overcome drug resistance. mdpi.comnih.gov
Researchers have successfully synthesized and evaluated a variety of hybrid molecules where the 1,2,3-thiadiazole scaffold is coupled with other heterocyclic systems or bioactive fragments. These endeavors have led to the discovery of compounds with promising activities across different therapeutic areas, including oncology, virology, and mycology.
One area of significant exploration is the development of anticancer agents. For instance, novel hybrids combining the 1,3,4-thiadiazole and 1,3-thiazole rings have been synthesized and evaluated for their cytotoxic effects. tandfonline.com In one study, certain thiadiazole-thiazole hybrids demonstrated potent activity against liver carcinoma (HepG2-1) cell lines, with IC₅₀ values comparable to the standard drug doxorubicin. tandfonline.com Another approach involves creating hybrids of 1,3,4-thiadiazole with pyridine derivatives, which have shown antiproliferative activity against human colon carcinoma (HCT-116) and hepatocellular carcinoma (Hep-G2) cell lines. nih.gov The biological activity in these hybrids is often influenced by the specific substituents on the phenyl or thiadiazole rings. nih.gov
In the realm of antiviral research, 1,2,3-thiadiazole derivatives have been hybridized to create potent inhibitors of viral replication. Zhan et al. developed 1,2,3-thiadiazole derivatives that showed significant activity against HIV-1. mdpi.com One particular compound, featuring a 2,4-dibromophenyl substitution, proved to be a highly active anti-HIV-1 agent with an EC₅₀ value of 0.0364 µM. mdpi.com Similarly, piperidine-based thiadiazole hybrids have been synthesized and found to exhibit notable antiviral potency, with structure-activity relationship (SAR) studies indicating that substitutions on the phenyl ring are crucial for their inhibitory action. mdpi.com The hybridization of 1,3,4-thiadiazole with 1,2,3-triazole has also been explored, with the resulting molecules being investigated through in silico studies as potential inhibitors of the main protease of SARS-CoV-2, the virus responsible for COVID-19. biointerfaceresearch.com
The development of antifungal agents has also benefited from this hybridization strategy. Researchers have prepared oxadiazoles containing a thiadiazole moiety that displayed excellent antifungal activity against Puccinia triticina, a wheat leaf rust fungus. mdpi.com Certain hybrid structures showed remarkable growth inhibition (up to 98%), nearing the efficacy of the standard fungicide chlorothalonil. mdpi.com Furthermore, organotin 4-methyl-1,2,3-thiadiazole-5-carboxylates have demonstrated significant antifungal properties against pathogens like P. piricola and Gibberella zeae. mdpi.com
The table below summarizes selected examples of hybrid molecules incorporating a thiadiazole scaffold and their reported biological activities.
| Hybrid Molecule Class | Combined Moiety | Target/Application | Key Findings |
| Thiadiazole-Thiazole Hybrids | 1,3-Thiazole | Anticancer (Liver Cancer) | Potent cytotoxicity against HepG2-1 cell line with IC₅₀ values as low as 0.69 µM. tandfonline.com |
| Piperidine-Thiadiazole Hybrids | Piperidine | Antiviral (Hepatitis B Virus) | Displayed excellent potency with an IC₅₀ value of 3.59 µg/mL against HBV. mdpi.com |
| Thiadiazole-Oxadiazole Hybrids | Oxadiazole | Antifungal (Puccinia triticina) | Exhibited high growth inhibition activity (up to 98%) at a concentration of 500 µg/mL. mdpi.com |
| Thiadiazole-Triazole Hybrids | 1,2,3-Triazole | Antiviral (COVID-19) | Showed good in silico docking scores against the COVID-19 main protease. biointerfaceresearch.com |
| Imidazole-Thiadiazole Hybrids | Imidazole | Antiprotozoal (T. cruzi, L. donovani) | Demonstrated around 50% inhibition of proliferation against the parasites at 50 µM. mdpi.com |
| Organotin-Thiadiazole Hybrids | Triethyltin | Antifungal (P. piricola) | Showed high antifungal efficacy with an EC₅₀ value of 0.12 μg/mL. mdpi.com |
These findings underscore the vast potential of molecular hybridization centered on the this compound scaffold and its derivatives. Future research is expected to continue exploring novel combinations, aiming to fine-tune the pharmacological profiles of these hybrid molecules for enhanced efficacy and specificity, thereby paving the way for the development of next-generation therapeutic agents.
Q & A
Q. What are the established synthetic routes for ethyl 4-amino-1,2,3-thiadiazole-5-carboxylate, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclization reactions of thiosemicarbazides or through modifications of pre-formed thiadiazole cores. For example, analogous 1,3,4-thiadiazole derivatives are synthesized by reacting N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with hydrazine derivatives in acetonitrile under reflux, followed by cyclization in DMF with iodine and triethylamine . Reaction time (1–3 minutes for initial steps) and solvent choice (e.g., DMF for cyclization) critically affect yield and purity. Gewald-like reactions, commonly used for thiophene derivatives, may also be adapted for thiadiazole systems by substituting thiourea precursors .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions resolved?
Key techniques include:
- NMR : and NMR confirm substituent positions and amino group protonation states. For example, NMR can distinguish between tautomeric forms of the thiadiazole ring .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) with exact mass matching (e.g., 234.00205 for related thiadiazole carboxylates) validates molecular formula .
- IR spectroscopy : Carboxylate C=O stretches (~1700 cm) and NH bends (~1600 cm) confirm functional groups.
Contradictions arise from solvent effects or tautomerism; computational NMR prediction tools (e.g., DFT) and controlled pH experiments resolve ambiguities .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and functionalization of this compound?
Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states. For instance, the Institute for Chemical Reaction Design and Discovery (ICReDD) employs reaction path searches to identify optimal conditions for cyclization and substituent introduction, reducing trial-and-error experimentation . Computational workflows also predict regioselectivity in electrophilic substitutions, such as nitration or halogenation, by analyzing frontier molecular orbitals .
Q. What crystallographic challenges arise in determining its solid-state structure, and how are they addressed?
Thiadiazole derivatives often form twinned crystals or exhibit disorder due to planar ring systems. SHELXL refinement software is critical for modeling anisotropic displacement parameters and resolving hydrogen bonding networks. For example, SHELXL’s TWIN and BASF commands handle twinning, while PART instructions manage disordered solvent molecules . High-resolution data (≤ 0.8 Å) from synchrotron sources improve accuracy in bond-length and angle determinations .
Q. How does electronic structure influence the compound’s reactivity in cross-coupling reactions?
The electron-deficient thiadiazole ring enhances reactivity in Suzuki-Miyaura couplings. The carboxylate group stabilizes intermediates via resonance, while the amino group can act as a directing group for C–H functionalization. For example, palladium-catalyzed coupling with aryl boronic acids proceeds efficiently at the C4 position under mild conditions (e.g., 80°C, KCO) . Mechanistic studies using -NMR kinetics and DFT calculations reveal rate-determining oxidative addition steps .
Q. What strategies mitigate contradictions in biological activity data across studies?
Discrepancies in antimicrobial or antitumor activity often stem from variations in assay conditions (e.g., solvent, cell lines). Standardization using OECD guidelines (e.g., fixed DMSO concentrations ≤1%) and dose-response curve normalization improve reproducibility. Meta-analyses of structure-activity relationships (SAR) for thiadiazole derivatives highlight the critical role of the 4-amino group in enhancing membrane permeability .
Methodological Considerations
Q. How are purity and stereochemical integrity maintained during large-scale synthesis?
- Chromatography : Preparative HPLC with C18 columns (ACN/HO gradients) removes byproducts like uncyclized precursors .
- Crystallization : Ethanol/water recrystallization at 4°C yields high-purity crystals (≥95%), monitored by melting point consistency (±1°C) .
- Chiral resolution : Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) separate enantiomers if asymmetric synthesis introduces stereocenters .
Q. What advanced techniques validate mechanistic hypotheses in its reactivity?
- Isotopic labeling : -labeled amino groups track nitrogen migration in ring-opening reactions via -NMR .
- In situ IR spectroscopy : Monitors intermediate formation during cyclization (e.g., thiourea intermediates at ~1650 cm) .
- Kinetic isotope effects (KIE) : Deuterated analogs distinguish between concerted and stepwise mechanisms in nucleophilic substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
